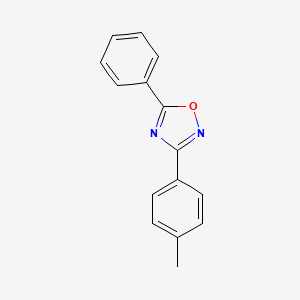

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves several steps. One preparative method starts with the known compound 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione (1). Heating this compound in an excess of glacial acetic acid, followed by cyclization in aqueous NaOH, yields the desired 3-(4′-methylphenyl)-8-methylxanthine (2). Subsequent alkylation reactions at the N atom in the 7-position lead to 7-substituted derivatives .

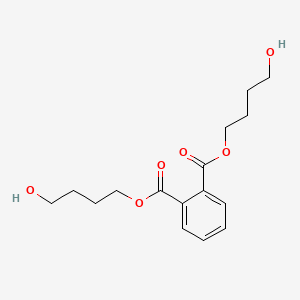

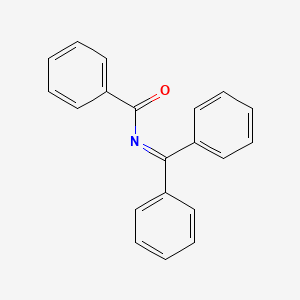

Molecular Structure Analysis

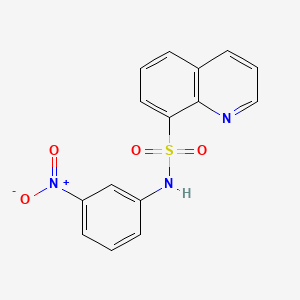

The molecular structure of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole consists of a five-membered oxadiazole ring fused with phenyl groups. The arrangement of atoms and bonds within this ring determines its chemical properties and reactivity. The cyclization product of this compound, 3-(4′-methylphenyl)-7-[2-(4″-phenyl-5″-thio-4″H-[1″,2″,4″]triazol-3″-yl)methyl]xanthine, has been confirmed through elemental analysis and proton magnetic resonance (PMR) spectroscopy .

Aplicaciones Científicas De Investigación

Molecular Characterization and Spacer Use

Oxadiazole derivatives, including 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, have been structurally characterized, particularly for their use as spacers in the synthesis of non-peptide angiotensin receptor antagonists. This characterization involved X-ray crystallography, revealing significant π–π interactions and C–H⋯O interactions in these compounds (Meyer et al., 2003).

Liquid Crystalline Properties

In studies of liquid crystalline properties, non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives, including those with a 3-(4-Methylphenyl)-5-phenyl structure, have been synthesized. Their mesomorphic properties were analyzed using differential scanning calorimetry and polarized optical microscopy, displaying enantiotropic liquid crystal with nematic texture (Ali & Tomi, 2018).

Photoinduced Molecular Rearrangements

Research has explored the photochemistry of 1,2,4-oxadiazoles like 3-(4-Methylphenyl)-5-phenyl in the presence of nitrogen nucleophiles. This study focused on photolytic species arising from heterolytic cleavage of the ring O−N bond, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).

Anticancer Potential

A series of 1,2,4-oxadiazole derivatives, including the 3-(4-Methylphenyl)-5-phenyl variant, have been synthesized and tested for anticancer activity. These compounds demonstrated varying degrees of efficacy against different human cancer cell lines, suggesting potential therapeutic applications (Yakantham et al., 2019).

Basicity Studies

The basicity of various 1,2,4-oxadiazoles, including phenyl- and methyl-substituted derivatives, has been examined. Protonation sites and their likelihood were discussed in detail, contributing to a better understanding of the chemical behavior of these compounds (Trifonov et al., 2005).

Corrosion Inhibition

Studies on 1,3,4-oxadiazole derivatives have explored their inhibitive properties on corrosion, particularly in brass within simulated cooling water systems. These studies provide insights into the practical applications of these compounds in industrial settings (Rochdi et al., 2014).

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLTUHPTDPXMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342719 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

CAS RN |

16151-03-4 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

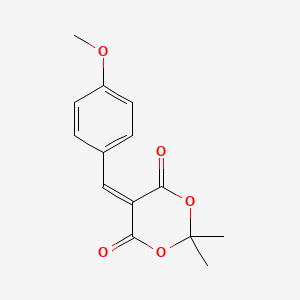

![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)

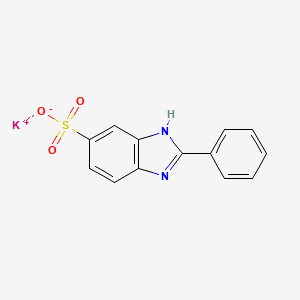

![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)